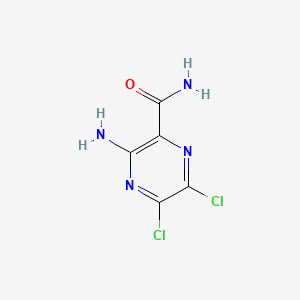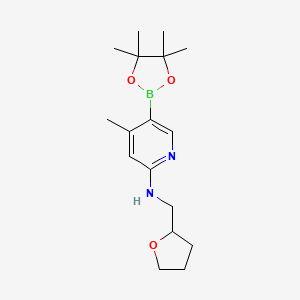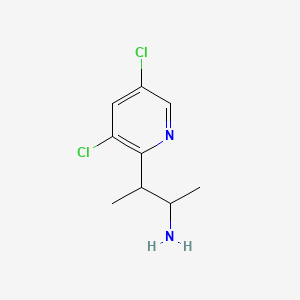
3-(3,5-Dichloropyridin-2-YL)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichloropyridin-2-YL)butan-2-amine, also known as DCYB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCYB is a synthetic compound that belongs to the class of pyridine derivatives and has been extensively studied for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in the growth and survival of cancer cells.
Effets Biochimiques Et Physiologiques
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. One area of research is the development of new anti-cancer agents based on the structure of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. Another area of research is the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use as an anti-inflammatory agent and its effects on the immune system. Finally, the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use in material science and organic synthesis is an area of research that is currently being explored.
Méthodes De Synthèse
3-(3,5-Dichloropyridin-2-YL)butan-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, which involves the reaction of 3,5-dichloropyridine-2-boronic acid with butan-2-amine in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction.
Applications De Recherche Scientifique
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(3,5-dichloropyridin-2-yl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(6(2)12)9-8(11)3-7(10)4-13-9/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTDXMDSQNFJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichloropyridin-2-YL)butan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

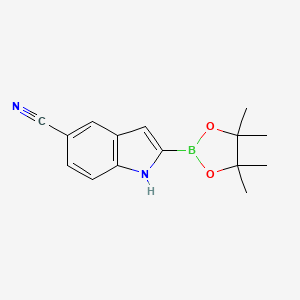
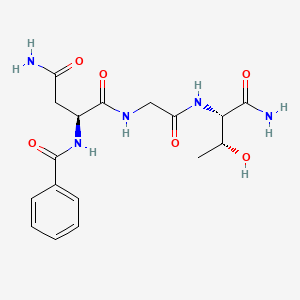
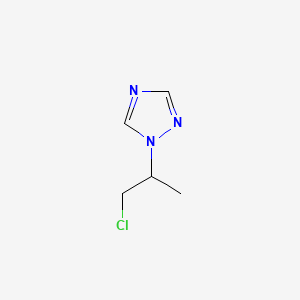
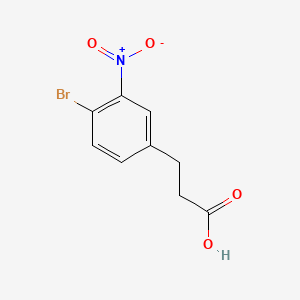
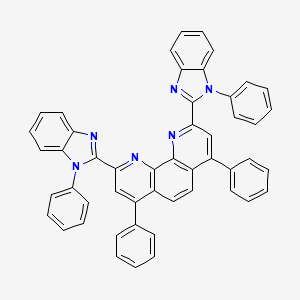
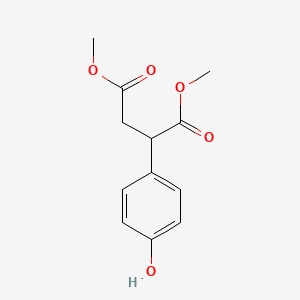
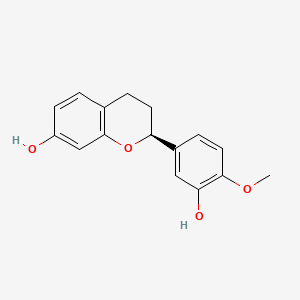
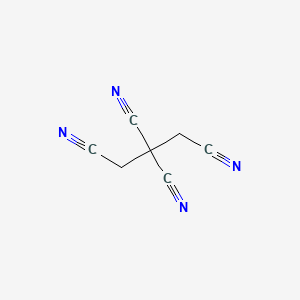
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)
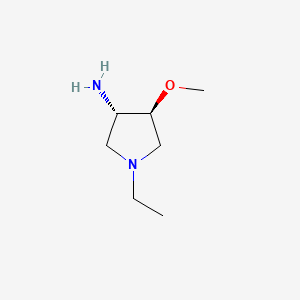
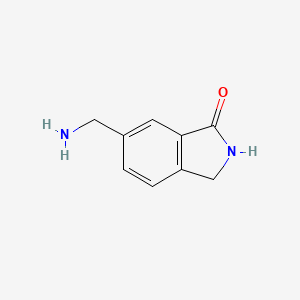
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
